molecular formula C11H9N3O B11041207 2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile

2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile

Cat. No.: B11041207
M. Wt: 199.21 g/mol
InChI Key: JLYGHCBJFDQYBY-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3,4-dicarbonitrile

InChI

InChI=1S/C11H9N3O/c12-5-8-7-3-1-2-4-10(7)14-11(15)9(8)6-13/h1-4H2,(H,14,15)

InChI Key

JLYGHCBJFDQYBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C#N

Origin of Product

United States

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